

6-Nitro-2H-chromen-2-one: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **6-Nitro-2H-chromen-2-one**

Cat. No.: **B1294557**

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This guide provides an in-depth technical overview of **6-Nitro-2H-chromen-2-one**, also widely known as 6-nitrocoumarin. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and significant applications, with a focus on its role as a fluorogenic probe.

Core Molecular Profile

6-Nitro-2H-chromen-2-one is a derivative of coumarin, a benzopyrone that forms the core of numerous natural and synthetic compounds with significant biological and photophysical properties. The introduction of a nitro group at the 6-position profoundly influences its electronic characteristics, rendering it a valuable intermediate and a functional probe in biochemical assays.

Key Physicochemical and Structural Data

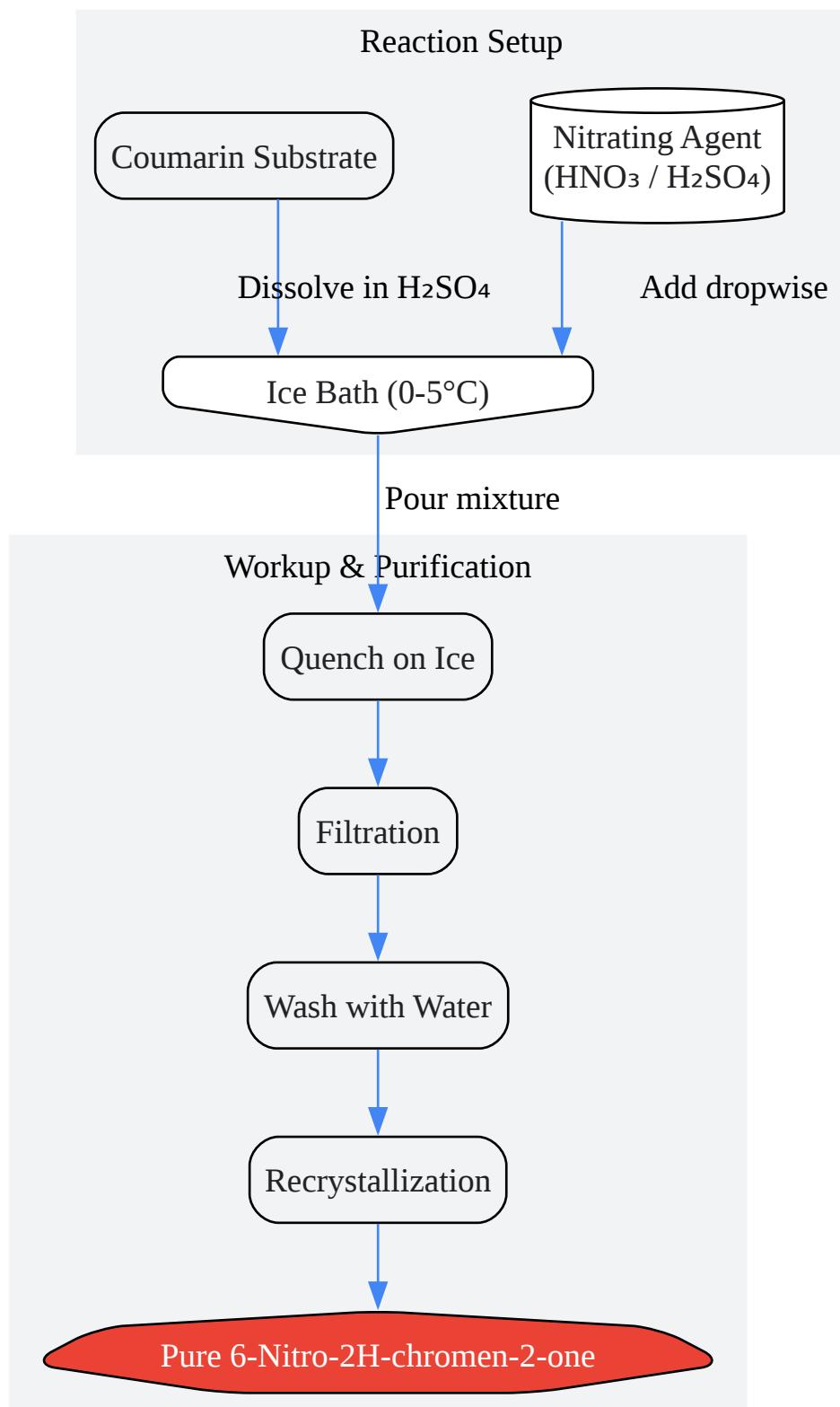
The fundamental properties of **6-Nitro-2H-chromen-2-one** are summarized below, providing essential data for experimental design and substance verification.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ NO ₄	[1]
Molecular Weight	191.14 g/mol	[1]
CAS Number	2725-81-7	[1]
Melting Point	191°C	[2]
IUPAC Name	6-nitrochromen-2-one	
Synonyms	6-Nitrocoumarin, 6-Nitro-2-benzopyrone	[3]
Appearance	Yellow crystalline solid	[4]

Synthesis of 6-Nitro-2H-chromen-2-one

The primary route for synthesizing **6-Nitro-2H-chromen-2-one** is through the electrophilic nitration of a coumarin precursor. The reaction conditions, particularly temperature, are critical for achieving regioselectivity and maximizing the yield of the desired 6-nitro isomer over other potential isomers (e.g., 8-nitrocoumarin).[\[5\]](#)[\[6\]](#)

The workflow for this synthesis is outlined below.

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Caption: General workflow for the synthesis of **6-Nitro-2H-chromen-2-one**.

Detailed Experimental Protocol: Nitration of Coumarin

This protocol is adapted from established nitration procedures for coumarin systems.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve coumarin (1.0 eq) in concentrated sulfuric acid with cooling in an ice bath (0-5°C).
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the cooled coumarin solution, ensuring the temperature does not rise above 5°C. The careful control of temperature at this stage is crucial to favor the formation of the 6-nitro isomer.[\[5\]](#)[\[6\]](#)
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete conversion.[\[7\]](#)
- Workup: Carefully pour the reaction mixture over crushed ice. A precipitate will form.
- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **6-Nitro-2H-chromen-2-one**.
- Verification: Confirm the identity and purity of the product using the characterization methods outlined in the following section (Melting Point, NMR, IR).

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structural integrity of the synthesized **6-Nitro-2H-chromen-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for verifying the substitution pattern on the coumarin ring. The chemical shifts and coupling constants are diagnostic for the proton positions.

¹H NMR Spectral Data (DMSO-d₆)[\[7\]](#)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5	8.74	d	3
H7	8.42	dd	3, 9
H4	8.24	d	10
H8	7.63	d	9
H3	6.70	d	10

¹³C NMR Expected Chemical Shifts

The expected chemical shifts for the carbon atoms are based on established ranges for coumarin and nitro-aromatic systems. The lactone carbonyl is typically the most downfield signal.

Carbon Atom	Expected Chemical Shift (δ , ppm)
C2 (C=O)	~160
C8a	~155
C6	~145
C4	~140
C7	~127
C5	~123
C4a	~119
C8	~118
C3	~117

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **6-Nitro-2H-chromen-2-one** is characterized by strong absorptions corresponding to the nitro group and the lactone carbonyl.

Key IR Absorption Bands

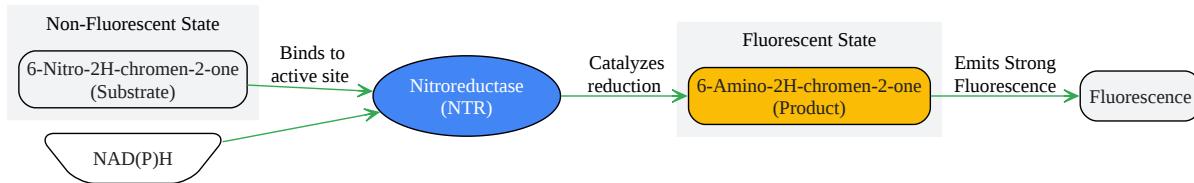
Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (Lactone)	~1730	Strong stretch
NO ₂ (Asymmetric)	~1516	Strong stretch
NO ₂ (Symmetric)	~1338	Strong stretch
C=C (Aromatic)	~1620	Stretch

Key Application: Fluorogenic Detection of Nitroreductase Activity

A primary application of **6-Nitro-2H-chromen-2-one** in drug development and biomedical research is its use as a fluorogenic substrate for nitroreductase (NTR) enzymes.^[8] NTRs are enzymes found widely in bacteria and are overexpressed in certain hypoxic cancer cells, making them valuable targets for diagnostics and targeted therapies.

Mechanism of Action

The principle of the assay is a "turn-on" fluorescence mechanism. **6-Nitro-2H-chromen-2-one** itself is essentially non-fluorescent. In the presence of a suitable nitroreductase and a cofactor (typically NADH or NADPH), the nitro group is enzymatically reduced to an amino group. The resulting product, 6-amino-2H-chromen-2-one, is a highly fluorescent molecule.^[9] The rate of increase in fluorescence intensity is directly proportional to the nitroreductase activity.^[9]

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Caption: Mechanism of fluorogenic detection of nitroreductase by **6-Nitro-2H-chromen-2-one**.

Protocol: Nitroreductase Activity Assay

This protocol provides a general framework for measuring NTR activity.

- Reagent Preparation:
 - Prepare a stock solution of **6-Nitro-2H-chromen-2-one** in DMSO.
 - Prepare a stock solution of NAD(P)H in a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Prepare the nitroreductase enzyme solution at various concentrations in the same buffer.
- Assay Setup:
 - In a 96-well microplate suitable for fluorescence measurements, add the reaction buffer.
 - Add the **6-Nitro-2H-chromen-2-one** substrate to the desired final concentration.
 - Add the NAD(P)H cofactor.
- Initiation and Measurement:
 - Initiate the reaction by adding the nitroreductase enzyme solution to the wells.
 - Immediately place the plate in a fluorescence plate reader.

- Monitor the increase in fluorescence intensity over time. For the resulting 6-aminocoumarin, typical excitation is around 380 nm and emission is around 460 nm, though these should be optimized empirically.
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence vs. time plots.
 - Plot the reaction rates against substrate concentration to determine kinetic parameters like K_m and V_{max} .

Safety and Handling

6-Nitro-2H-chromen-2-one should be handled with appropriate laboratory precautions.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[\[2\]](#)

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